molecular formula C12H13ClN4O B13649943 4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

Cat. No.: B13649943
M. Wt: 264.71 g/mol
InChI Key: XITSQBJTSQOGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is a synthetic organic compound that features a pyrimidine ring substituted with a chlorinated amine group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 6-chloropyrimidin-2-amine with 2-(aminomethyl)benzyl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine
  • 4-((2-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine
  • 4-((2-(Aminomethyl)benzyl)oxy)-6-iodopyrimidin-2-amine

Uniqueness

4-((2-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its fluorinated, brominated, and iodinated analogs, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-[[2-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine

InChI

InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-4-2-1-3-8(9)6-14/h1-5H,6-7,14H2,(H2,15,16,17)

InChI Key

XITSQBJTSQOGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)COC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.